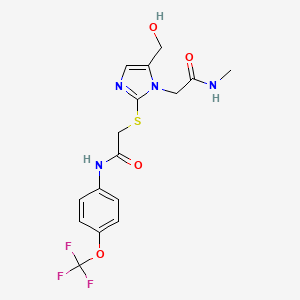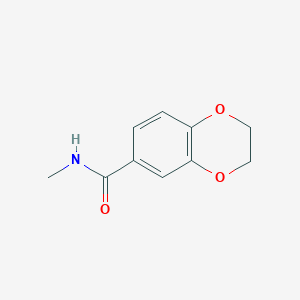
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Übersicht
Beschreibung
“N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound . The IUPAC name for this compound is N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide . It has a molecular weight of 193.2 .
Molecular Structure Analysis
The molecular structure of “N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” can be represented by the SMILES stringO=C(N)C1=CC(OCCO2)=C2C=C1 . This indicates that the compound has a carboxamide group attached to a benzodioxine ring . Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a solid compound . Its molecular formula is C10H11NO3 and it has a molecular weight of 193.2 .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activity
- Application : This compound has been used in the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been screened for their antimicrobial activity against various microorganisms .
- Method : The compound was reacted with hydrazonoyl halides in the presence of triethylamine .
- Results : The newly synthesized compounds showed antimicrobial activity, but the specific results were not provided .
2. Neuroprotective Agent
- Application : The compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
- Method : The specific methods of application or experimental procedures were not provided.
- Results : The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
3. Anti-inflammatory and Analgesic Effects
- Application : The compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain.
- Method : The specific methods of application or experimental procedures were not provided.
- Results : The specific results or outcomes obtained were not provided.
4. Inhibitory Activity Against Lipoxygenase Enzyme
- Application : The synthesized derivatives of the compound were screened for their inhibitory activity against lipoxygenase enzyme .
- Method : The projected structures of the synthesized derivatives were confirmed using various spectral techniques (IR, 1H NMR and EIMS) .
- Results : The specific results or outcomes obtained were not provided .
5. High-Energy-Density Material
- Application : A derivative of the compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been identified as a promising high-energy-density material .
- Method : The synthesis of TNBD was developed with a yield of 81% . The structure of this compound was investigated by X-ray crystallography .
- Results : The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to standard high-energy material—tetryl .
6. Ligands for Catalysts of Asymmetrical Reactions
- Application : Derivatives of the compound can be used in organic synthesis reactions to produce dendrimers , and as ligands for catalysts of asymmetrical reactions .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The specific results or outcomes obtained were not provided .
7. Antiviral and Antibacterial Agent
- Application : Derivatives of the compound are widely used in antiviral and antibacterial medications .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The specific results or outcomes obtained were not provided .
8. Ligands for Catalysts of Asymmetrical Reactions
- Application : Derivatives of the compound can be used as ligands for catalysts of asymmetrical reactions .
- Method : The specific methods of application or experimental procedures were not provided .
- Results : The specific results or outcomes obtained were not provided .
9. High-Energy-Density Material
- Application : A derivative of the compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), has been identified as a promising high-energy-density material .
- Method : The synthesis of TNBD was developed with a yield of 81% . The structure of this compound was investigated by X-ray crystallography .
- Results : The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to standard high-energy material—tetryl .
Zukünftige Richtungen
The future directions for the study of “N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in similar compounds for their inhibitory effects on the PARP1 enzyme , this compound could also be studied in this context.
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESRFKWMHXYQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



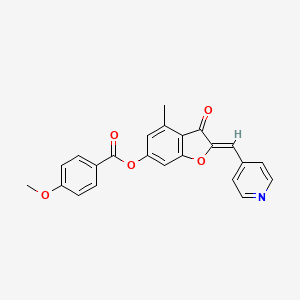
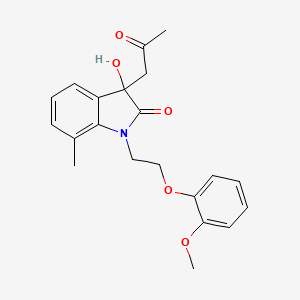
![N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2813193.png)
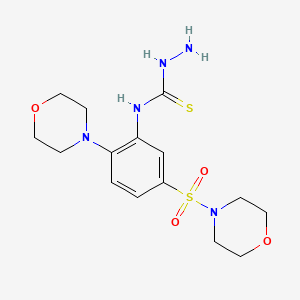
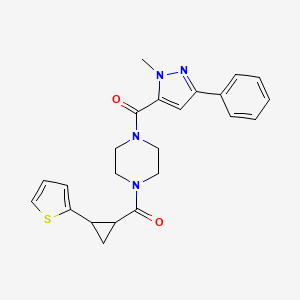
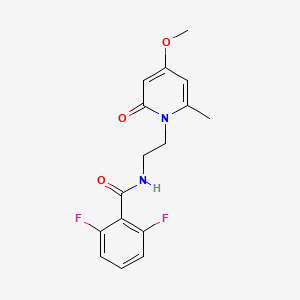
![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)
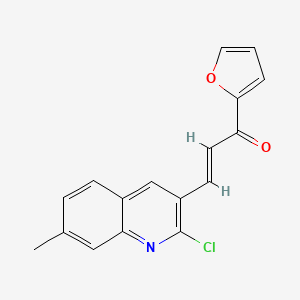
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)
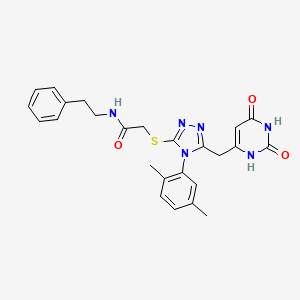
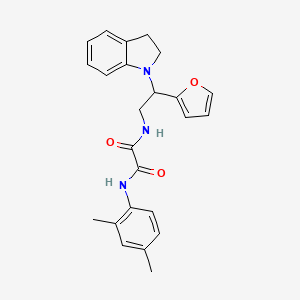
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
